molecular formula C8H7BrS B8423309 5-Bromo-1,3-dihydrobenzo[c]thiophene

5-Bromo-1,3-dihydrobenzo[c]thiophene

Cat. No.: B8423309
M. Wt: 215.11 g/mol
InChI Key: RVXDMJNCFCLOLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1,3-dihydrobenzo[c]thiophene: is an organic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are sulfur-containing five-membered aromatic rings. The bromine atom at the 5-position of the benzo[c]thiophene ring system makes this compound particularly interesting for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,3-dihydrobenzo[c]thiophene can be achieved through several methods. One common approach involves the bromination of 1,3-dihydro-benzo[c]thiophene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1,3-dihydrobenzo[c]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-dihydrobenzo[c]thiophene and its derivatives involves interactions with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and molecular targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

  • 5-Bromo-2,3-dihydro-benzo[b]thiophene
  • 6-Bromobenzo[b]thiophene
  • 5-Bromo-7-nitro-2,3-dihydro-benzo[1,4]dioxine

Comparison: Compared to other similar compounds, 5-Bromo-1,3-dihydrobenzo[c]thiophene is unique due to its specific substitution pattern and the presence of the bromine atom at the 5-position. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H7BrS

Molecular Weight

215.11 g/mol

IUPAC Name

5-bromo-1,3-dihydro-2-benzothiophene

InChI

InChI=1S/C8H7BrS/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3H,4-5H2

InChI Key

RVXDMJNCFCLOLI-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CS1)C=C(C=C2)Br

Origin of Product

United States

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